molecular formula C13H19ClN4O3S B6957229 N-[2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide

N-[2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide

Cat. No.: B6957229
M. Wt: 346.83 g/mol
InChI Key: KKRDARZKXORZBP-UHFFFAOYSA-N
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Description

N-[2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a piperazine ring substituted with a chloropyridine moiety and an ethanesulfonamide group, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-[2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O3S/c1-2-22(20,21)16-10-13(19)18-7-5-17(6-8-18)12-4-3-11(14)9-15-12/h3-4,9,16H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRDARZKXORZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(=O)N1CCN(CC1)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Chloropyridine: The piperazine ring is then reacted with 5-chloropyridine in the presence of a suitable base, such as potassium carbonate, to form the chloropyridine-substituted piperazine.

    Introduction of the Ethanesulfonamide Group: The final step involves the reaction of the chloropyridine-substituted piperazine with ethanesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Potassium carbonate in DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

N-[2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide
  • N-[2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide

Uniqueness

N-[2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-oxoethyl]ethanesulfonamide is unique due to the specific positioning of the chloropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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